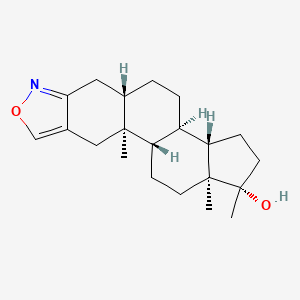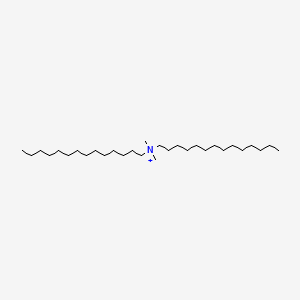
2,2'-Bipyridine-3,3'-diol
Übersicht
Beschreibung
Synthesis Analysis
2,2'-Bipyridine-3,3'-diol can be synthesized from 2-chloroquinolines through a series of steps including oxidation, nitration, methoxylation, deoxidation, and demethylation. This method has been proven to be systematic and highly effective, providing a clear pathway to obtain this compound (Zhang Zhong-biao, 2011).
Molecular Structure Analysis
The structure of 2,2'-Bipyridine-3,3'-diol has been studied in various contexts, including its binding to cyclodextrins and human serum albumin (HSA). The stoichiometric ratios and binding constants deduced from spectral intensity changes indicate a sensitive response to cavity size and hydrophobicity, reflecting the intricate molecular structure and interaction capabilities of 2,2'-Bipyridine-3,3'-diol (O. K. Abou-Zied, 2007).
Chemical Reactions and Properties
This compound exhibits interesting chemical reactivity, such as its involvement in chemoenzymatic synthesis for asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes, demonstrating its versatility and utility in organic synthesis (D. Boyd et al., 2010).
Physical Properties Analysis
The photophysical properties of 2,2'-Bipyridine-3,3'-diol, such as absorption and fluorescence, are significantly influenced by its microenvironment. Studies have shown that these properties are highly sensitive to changes in solvent polarity and the presence of cyclodextrins, indicating the compound's potential as a microenvironment-sensitive probe (O. K. Abou-Zied, 2007; O. K. Abou-Zied, 2010).
Chemical Properties Analysis
The chemical properties of 2,2'-Bipyridine-3,3'-diol allow it to form various coordination modes and demonstrate noninnocence when deprotonated and coordinated within certain frameworks, as observed in osmium and other metal complexes. This versatility highlights the compound's potential in the development of advanced materials and catalysts (P. Ghosh et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photophysical Probe Applications
2,2'-Bipyridine-3,3'-diol (BP(OH)2) has been investigated for its potential as a photophysical probe. The binding of BP(OH)2 to cyclodextrins (CDs) and human serum albumin (HSA) was studied, revealing its sensitivity to changes in the microenvironment. This sensitivity is demonstrated by changes in absorption and fluorescence spectra, making BP(OH)2 a useful probe in binding site studies and biological systems (Abou-Zied, 2007).
Catalyst for Synthesis Applications
A novel ionic liquid based on 2,2'-bipyridine-3,3'-diol, BiPy2Cl2, has been used as an efficient catalyst in the synthesis of various xanthene derivatives. This catalyst is notable for its simplicity, low cost, and high yields over short reaction times (Shirini et al., 2014).
Electrooptical Applications
The polarizabilities of BP(OH)2 and its derivatives have been determined using dielectric, refractometric, and electrooptical absorption measurements. These findings are valuable for understanding the photophysical behavior of BP(OH)2 in various environments (Wortmann et al., 1992).
Chemosensor Applications
2,2'-Bipyridine-3,3'-diol derivatives have been synthesized for use as "naked-eye" fluorimetric chemosensors, particularly for detecting Cu2+ ions. Their selectivity and sensitivity make them suitable for applications in environmental monitoring and biological systems (Reynal et al., 2010).
Molecular Recognition in Biological Systems
BP(OH)2 has been used to study different bile salt aggregates, which are relevant for carrying sparingly water-soluble drug molecules. This research enhances understanding of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).
Ligand for Copolymerization Reactions
New atropisomeric bipyridine-based ligands have been prepared and used in CO/vinyl arene copolymerization reactions. These ligands demonstrate how slight variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand et al., 2008).
Water Sensor in Biological Systems
The unique absorption features of BP(OH)2 make it a potential water sensor in biological systems. This application is based on its sensitivity to the hydrophobicity of host molecules and binding constants in different environments (Abou-Zied & Al-Hinai, 2006).
Zukünftige Richtungen
The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP(OH)2) system has interested a lot of researchers from both the experimental and the theoretical sides . The resemblance of BP(OH)2 with Watson-Crick canonical base pairs of DNA has led to some interesting spectroscopic investigation . Several efforts have been made to arrive at a detailed mechanism of the ESIPT process that generates the “stepwise or concerted?” question, which has been a controversy for years .
Eigenschaften
IUPAC Name |
2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRKZBHLCOHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583574 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-3,3'-diol | |
CAS RN |
36145-03-6 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)


![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)







